Aurasperone A
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1449583-07-6 |
|---|---|
Molecular Formula |
C32H26O10 |
Molecular Weight |
570.5 g/mol |
IUPAC Name |
5-hydroxy-7-(5-hydroxy-6,8-dimethoxy-2-methyl-4-oxobenzo[g]chromen-10-yl)-6,8-dimethoxy-2-methylbenzo[g]chromen-4-one |
InChI |
InChI=1S/C32H26O10/c1-13-7-18(33)26-22(41-13)10-15-9-20(38-4)28(31(40-6)23(15)29(26)35)25-17-11-16(37-3)12-21(39-5)24(17)30(36)27-19(34)8-14(2)42-32(25)27/h7-12,35-36H,1-6H3 |
InChI Key |
QAHRSPAZSGMZMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C=C3C=C(C(=C(C3=C2O)OC)C4=C5C(=C(C6=C4C=C(C=C6OC)OC)O)C(=O)C=C(O5)C)OC |
melting_point |
207 °C |
physical_description |
Solid |
Origin of Product |
United States |
Biosynthesis of Aurasperone a
The biosynthesis of Aurasperone A follows the polyketide pathway, a major route for the production of secondary metabolites in fungi. The process is initiated by a non-reducing polyketide synthase (NR-PKS). uniprot.orgnih.gov
The key steps in the biosynthesis of this compound are:
Polyketide Chain Formation: The biosynthesis begins with the condensation of an acetyl-CoA starter unit with multiple malonyl-CoA extender units by a non-reducing polyketide synthase, identified as albA. uniprot.org This iterative process forms a linear polyketide chain.
Cyclization and Aromatization: The highly reactive polyketide intermediate undergoes a series of cyclization and aromatization reactions to form the characteristic naphtho-γ-pyrone monomer.
Dimerization: The final step in the formation of this compound is the oxidative dimerization of two naphtho-γ-pyrone monomers. This crucial step is catalyzed by a cytochrome P450 monooxygenase, aunB, which facilitates the formation of the diaryl bond connecting the two units. uniprot.org Specifically, aunB is known to catalyze the oxidative dimerization of rubrofusarin (B1680258) B to yield this compound. uniprot.org
Chemical Synthesis of Aurasperone a
As of the current scientific literature, the total chemical synthesis of Aurasperone A has not been reported. The complex, sterically hindered structure with a chiral axis presents a significant challenge for synthetic organic chemists. While the synthesis of other natural products has been achieved, the specific stereoselective construction of the dimeric framework of this compound remains an open area of research. nih.govcri.or.thnih.govsemanticscholar.orgresearchgate.net
Biological Activities of Aurasperone a
Fungal Bioprospecting and Isolation Sources
The discovery and isolation of this compound are intrinsically linked to the investigation of fungal biodiversity for novel natural products. Various species of the genus Aspergillus have been identified as producers of this compound, often as part of a larger family of related naphtho-γ-pyrone derivatives.
Aspergillus Species as Principal Producers
The genus Aspergillus is a rich and diverse source of secondary metabolites, with numerous species demonstrating the capability to synthesize this compound and its analogs. These fungi are ubiquitous in nature and can be isolated from a wide range of environments, from soil and decaying vegetation to marine organisms.
Aspergillus niger, a well-known and industrially significant fungus, is a prominent producer of this compound. Several strains of this species have been documented to yield this compound.
The strain Aspergillus niger C-433, isolated from grapes, has been a source for the isolation of various naphtho-γ-pyrones. While a study on this strain led to the isolation of a new derivative, aurasperone F, it was found alongside known compounds including aurasperone B, C, D, and E. nih.govnih.gov This indicates the biosynthetic capacity of this strain to produce a range of aurasperone-type molecules.
Another notable strain, Aspergillus niger IFM 59706, a pathogenic fungus, has been shown to enhance its production of this compound when co-cultured with mouse macrophage-like cells (RAW264). mdpi.comresearchgate.netnih.gov This finding suggests that the biosynthesis of this compound in this strain may be a response to interactions with other organisms, a common phenomenon in microbial chemical ecology. The production of this compound was also observed in a monoculture of this strain when glass beads were used as a scaffold, implying a role of physical contact in inducing its biosynthesis. researchgate.net
Research into the secondary metabolites of Aspergillus niger strain FGSC A1279 has revealed its capacity to produce a variety of compounds, including fumonisins and a novel benzyl (B1604629) γ-pyrone named nigerpyrone. nih.gov However, current scientific literature does not explicitly report the isolation of this compound from this specific strain. The genetic machinery for the biosynthesis of related compounds exists within the Aspergillus niger genome, as evidenced by studies on strain ATCC 1015 / FGSC A1144, which possesses the gene cluster responsible for the biosynthesis of aurasperone B and the enzymatic capacity to convert rubrofusarin (B1680258) B into this compound. uniprot.org
Additionally, a marine-derived strain of Aspergillus niger, isolated from the Red Sea tunicate Phallusia nigra, has been identified as a producer of this compound. nih.gov This highlights the diverse habitats from which this compound-producing fungi can be sourced.
| Strain of Aspergillus niger | Isolation Source | Key Findings Regarding this compound |
| C-433 | Grapes | Isolated alongside other aurasperone derivatives (B, C, D, E) and the novel aurasperone F. nih.govnih.gov |
| IFM 59706 | Clinical specimen | Production of this compound is enhanced when co-cultured with RAW264 cells. mdpi.comresearchgate.netnih.gov |
| Marine-derived strain | Red Sea tunicate (Phallusia nigra) | Identified as a producer of this compound. nih.gov |
| FGSC A1279 | Not specified in sources | While a known producer of other secondary metabolites, there is no direct report of this compound isolation. nih.gov |
Aspergillus fumigatus is a ubiquitous saprophytic fungus and an opportunistic human pathogen known to produce a wide array of secondary metabolites. nih.gov However, a thorough review of the available scientific literature does not indicate that Aspergillus fumigatus, including any specific strain designated as "Strain D," is a producer of this compound. The known secondary metabolome of A. fumigatus includes compounds such as gliotoxin, fumagillin, and helvolic acid, but not aurasperones. nih.gov
Aspergillus fonsaceus has been identified as a source of this compound. In one study, this fungus was isolated as an endophyte from a brown alga. The culture broth of this marine-derived Aspergillus fonsaceus yielded this compound along with other compounds. This discovery underscores the potential of endophytic fungi from marine environments as a source of novel and known bioactive compounds.
Aspergillus tubingensis, a member of the black Aspergilli, is another species known to produce this compound. A fungal strain of A. tubingensis isolated from the rhizosphere of the Sonoran desert plant, Fallugia paradoxa, was found to produce this compound as part of a suite of nine known naphtho-γ-pyrones. uclan.ac.uk This finding demonstrates that terrestrial, plant-associated fungi are also significant producers of this class of compounds.
During screening programs for bioactive compounds, unidentified or partially identified Aspergillus species are often found to be producers of interesting secondary metabolites.
The strain designated as Aspergillus sp. FKI-3451 was reported to produce this compound, along with aurasperone D and flavasperone (B1234507). These compounds were isolated from the culture broth of this fungal strain.
There is currently no information available in the scientific literature regarding the isolation of this compound from an Aspergillus species designated as strain DM94.
| Fungal Species | Strain | Isolation Source/Context | Other Naphtho-γ-pyrones Isolated |
| Aspergillus fonsaceus | Not specified | Endophyte from a brown alga | Not specified |
| Aspergillus tubingensis | Not specified | Rhizosphere of Fallugia paradoxa | Asperpyrone D, funalenone, and nine other known naphtho-γ-pyrones uclan.ac.uk |
| Aspergillus sp. | FKI-3451 | Culture broth | Aurasperone D, flavasperone |
| Aspergillus sp. | DM94 | Not specified in sources | No information available |
Isolation Methodologies from Fungal Cultures
The isolation of this compound from fungal sources is a multi-step process that begins with cultivation of the fungus, followed by extraction and purification of the target metabolite.
Fungal strains are typically grown in liquid or solid-state fermentation. For liquid cultures, the fungus is grown in a suitable nutrient broth for a specific period, often several weeks, to allow for the production and secretion of secondary metabolites. nih.govnih.gov After the fermentation period, the culture is separated into the liquid broth and the fungal biomass (mycelia).
Both components are typically extracted to maximize the yield, as the compound may be present both intracellularly and extracellularly. The extraction is performed using organic solvents, with ethyl acetate (B1210297) being commonly employed. nih.gov The solvent penetrates the cell membranes and dissolves the target compounds. The resulting crude extract is then concentrated under reduced pressure to yield a residue containing a mixture of metabolites. nih.gov
The crude extract is a complex mixture requiring further separation to isolate pure this compound. This is achieved through various chromatographic techniques that separate compounds based on their physical and chemical properties, such as polarity and size.
A common first step is Column Chromatography (CC) . The crude extract is loaded onto a column packed with a stationary phase, most frequently silica (B1680970) gel. nih.gov A solvent or a mixture of solvents (the mobile phase) is passed through the column. By gradually increasing the polarity of the mobile phase (gradient elution), for example, with increasing proportions of ethyl acetate in dichloromethane, the compounds are separated. nih.gov Fractions are collected and analyzed, often using Thin-Layer Chromatography (TLC) , to identify those containing this compound. nih.gov
Fractions enriched with this compound may require further purification using High-Performance Liquid Chromatography (HPLC) , particularly preparative HPLC, which offers higher resolution and leads to a highly pure compound. oup.com
Chemo-Taxonomic Significance of this compound Distribution
Chemotaxonomy is the classification of organisms based on their chemical constituents. The distribution of secondary metabolites, such as this compound, can serve as a valuable marker for taxonomic classification, particularly at the genus and species level in fungi. mdpi.com
The production of naphtho-γ-pyrones is a characteristic feature of certain fungal genera, most notably Aspergillus and Alternaria. researchgate.netfrontiersin.org Within the genus Aspergillus, this compound and its derivatives are primarily associated with the section Nigri, which includes species like A. niger, A. awamori, and A. tubingensis. researchgate.nettandfonline.com The presence of these specific compounds can help differentiate these closely related species from others within the vast Aspergillus genus. Therefore, the profile of naphtho-γ-pyrones, including this compound, acts as a chemical fingerprint that supports morphological and molecular methods of fungal identification and classification. researchgate.net
Dimerization Mechanisms of Naphtho-γ-Pyrone Monomers
Specific Linkage Patterns (e.g., 10,7'-bisnaphtho-γ-pyrone)
This compound is classified as a 10,7'-bisnaphtho-γ-pyrone scielo.brmdpi.com. This designation describes the specific linkage pattern where two naphtho-γ-pyrone monomeric units are joined via a bond between the C-10 position of one unit and the C-7' position of the other scielo.brmdpi.com. The biosynthesis of these dimeric structures typically involves the formation of monomeric naphtho-γ-pyrone precursors, followed by a dimerization step. In the case of this compound, the precursor rubrofusarin B undergoes oxidative dimerization, a reaction catalyzed by the cytochrome P450 monooxygenase enzyme, AunB uniprot.org. Other related compounds, such as Aurasperones B, C, and F, also feature similar dimeric structures with varying linkage patterns and modifications scielo.brmdpi.comresearchgate.net.
Genetic Architecture of this compound Biosynthetic Gene Clusters (BGCs)
The production of complex secondary metabolites like this compound is orchestrated by specialized gene clusters known as biosynthetic gene clusters (BGCs) doi.orgnih.govjmicrobiol.or.kr. These clusters typically contain genes encoding the core biosynthetic enzymes (e.g., polyketide synthases - PKS), as well as tailoring enzymes, transporters, and regulatory proteins necessary for the synthesis, modification, and export of the final product nih.govjmicrobiol.or.kr. Studies have identified and characterized BGCs associated with this compound and related naphtho-γ-pyrones in various Aspergillus species, including Aspergillus niger ebi.ac.ukresearchgate.netuclan.ac.uk.
Identification and Characterization of BGCs
The BGCs responsible for the biosynthesis of this compound and its related compounds have been located on the chromosomes of Aspergillus niger ebi.ac.ukuclan.ac.uknih.gov. Research indicates that the primary PKS gene, albA, which is essential for the production of the naphtho-γ-pyrone precursor, is not directly clustered with the genes encoding the tailoring enzymes involved in the subsequent modifications and dimerization of these compounds researchgate.netfrontiersin.org. For instance, the biosynthesis of Aurasperone B involves a gene cluster containing genes such as aunA and aunB uniprot.org. The enzyme encoded by aunB is critical for the oxidative dimerization of precursors like rubrofusarin B to form this compound uniprot.org. In Aspergillus fumigatus, a similar non-reducing PKS gene, D8.t287, has been identified and characterized as responsible for the biosynthesis of aromatic polyketides, including this compound, and shows high similarity to genes encoding naphthopyrone synthases nih.gov.
Genomic Context and Organization of Biosynthetic Genes
The genomic organization of genes involved in this compound biosynthesis appears to be somewhat dispersed. While the core PKS gene albA is identified as crucial for the initial steps in naphtho-γ-pyrone formation, the genes encoding the tailoring enzymes that perform the critical dimerization and modification steps are often found separately from albA researchgate.netfrontiersin.org. This suggests that the complete pathway may be distributed across different genomic locations or within distinct, but functionally linked, gene clusters. The characterization of the Aurasperone B biosynthesis cluster, for example, highlights the presence of specific genes like aunB (a cytochrome P450 monooxygenase) responsible for the dimerization step uniprot.org.
Regulation of this compound Production
The production of secondary metabolites like this compound is tightly regulated by a complex interplay of genetic, epigenetic, and environmental factors. Understanding these regulatory mechanisms is key to enhancing or controlling the yield of these compounds.
Epigenetic Regulation of Secondary Metabolite Biosynthesis (e.g., GcnE deletion)
Epigenetic mechanisms play a significant role in controlling gene expression, including the activation or silencing of BGCs in fungi doi.orgnih.govnih.gov. The histone acetyltransferase GcnE, a component of the SAGA/ADA complex, has been identified as a key epigenetic regulator influencing secondary metabolite production in Aspergillus species doi.orgebi.ac.ukuclan.ac.uknih.gov. Studies have demonstrated that the deletion of the gcnE gene in Aspergillus niger FGSC A1279 leads to a significant activation of the production of multiple polyketide secondary metabolites, including this compound ebi.ac.ukuclan.ac.uknih.gov. GcnE's role involves mediating histone acetylation, a process that alters chromatin structure and influences gene accessibility and transcription doi.orgnih.govnih.gov. While gcnE deletion activates this compound production in A. niger, its inactivation can have different effects on other metabolites in different Aspergillus species, sometimes repressing or abolishing their production, highlighting the context-dependent nature of epigenetic regulation uclan.ac.uk.
Environmental and Nutritional Influences on Expression
Environmental cues and nutritional availability are known to influence the expression of BGCs and the subsequent production of secondary metabolites nih.gov. Factors such as light and interactions with other microorganisms can trigger or repress the activation of specific BGCs nih.gov. For instance, while white light can repress the expression of some BGC-encoded genes, interactions with certain bacteria have been shown to induce BGCs through epigenetic pathways involving GcnE doi.orgnih.gov. Furthermore, studies have indicated that the environment can significantly impact metabolite production; for example, an Aspergillus niger strain isolated from the International Space Station exhibited enhanced production levels of naphtho-γ-pyrones, including this compound, compared to a standard laboratory strain frontiersin.org. Nutritional components, such as nitrogen sources, can also influence fungal growth and mycotoxin production sciopen.com, though specific direct impacts on this compound biosynthesis via particular nutrients require further detailed investigation.
Table 1: Key Genes and Their Proposed Roles in Aurasperone Biosynthesis
| Gene/Protein | Proposed Function | Associated Compound(s) | Reference(s) |
| albA | Non-reducing Polyketide Synthase (PKS); precursor for naphtho-γ-pyrones | Aurasperones | ebi.ac.ukresearchgate.netfrontiersin.org |
| D8.t287 | Non-reducing PKS; responsible for aromatic polyketide biosynthesis | This compound | nih.gov |
| aunB | Cytochrome P450 monooxygenase; catalyzes oxidative dimerization | This compound, B | uniprot.org |
| gcnE | Histone acetyltransferase (SAGA/ADA complex); epigenetic regulator | Activates this compound production | ebi.ac.ukuclan.ac.uknih.gov |
| aunA | Protein in Aurasperone B biosynthesis cluster | Aurasperone B | uniprot.org |
| aunD | Methyltransferase (probable); methylates foncesin to fonsecin (B1214945) B | Aurasperone B | uniprot.org |
| aunE | Methyltransferase; methylates YWA1 to foncesin | Aurasperone B | uniprot.org |
Table 2: Effect of gcnE Deletion on this compound Production in Aspergillus niger
| Strain | This compound Production | Reference(s) |
| Aspergillus niger FGSC A1279 (Wild Type) | Not detected/Low | ebi.ac.ukuclan.ac.uknih.gov |
| Aspergillus niger FGSC A1279 ΔgcnE | Activated/Increased | ebi.ac.ukuclan.ac.uknih.gov |
List of Compounds Mentioned:
this compound
Aurasperone B
Aurasperone C
Aurasperone D
Aurasperone E
Aurasperone F
Aurasperone G
Rubrofusarin B
Fonalenone
Foncesin
Foncesin B
Flavasperone
Asperpyrone A
Asperpyrone D
Asperpyrone E
Nigerpyrone
Carbonarone A
Pestalalamide A
Pyrophen
Alternariol 9-O-methyl ether
Aspernigrin A alkaloid
Bicoumanigrin A
Hexylitaconic acid derivatives
Elucidation of the Dimeric Naphtho-γ-Pyrone Skeleton
The dimeric nature of this compound, comprising two naphtho-γ-pyrone units linked together, is a key feature elucidated through spectroscopic analysis mdpi.comebi.ac.uktandfonline.comtandfonline.com. Early investigations utilized a combination of chemical degradation and spectroscopic data to propose its structure. For instance, alkaline degradation of this compound yielded a binaphthyl compound and acetone, providing initial clues about its dimeric composition tandfonline.com.
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D techniques such as COSY, HSQC, and HMBC, has been instrumental in mapping the connectivity of atoms within the molecule mdpi.comebi.ac.ukseu.ac.lk. These experiments allow researchers to identify proton-proton couplings (COSY), direct one-bond carbon-proton correlations (HSQC), and longer-range carbon-proton correlations (HMBC) mdpi.comemerypharma.com. These correlations are crucial for establishing the linkage points between the two naphtho-γ-pyrone moieties, confirming the dimeric skeleton, and assigning the positions of substituents like methoxy (B1213986) groups mdpi.comtandfonline.comseu.ac.lk. For example, HMBC correlations have been used to determine the linkage between the two naphthopyrone nuclei, confirming the dimeric structure mdpi.com.
Mass Spectrometry (MS), particularly High-Resolution Mass Spectrometry (HRMS), provides the precise molecular formula, which is essential for confirming the proposed structure mdpi.comebi.ac.uknih.gov. The molecular formula of this compound is established as C32H26O10, with a monoisotopic mass of approximately 570.15 Da hmdb.caebi.ac.uknih.govuni.lu. The presence of 20 degrees of unsaturation indicated by the molecular formula strongly suggests the presence of multiple rings and π-systems characteristic of naphthopyrones mdpi.com.
Determination of Absolute Configuration via Chiroptical Methods (e.g., Circular Dichroism)
Determining the absolute configuration of chiral molecules like this compound is critical for understanding their biological activity and interactions. Chiroptical methods, primarily Circular Dichroism (CD) spectroscopy, are widely employed for this purpose mtoz-biolabs.com.
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule mtoz-biolabs.com. By comparing the experimental CD spectrum of this compound with theoretically calculated spectra or spectra of compounds with known configurations, researchers can assign its absolute stereochemistry ebi.ac.uknih.govresearchgate.netebi.ac.ukcore.ac.uknih.govtandfonline.com. Studies have indicated that dimeric naphtho-γ-pyrones, including this compound, often exhibit identical stereochemistry, which can be analyzed via CD spectra ebi.ac.ukcore.ac.ukresearchgate.net. For instance, one study confirmed the absolute configuration of this compound by comparing its experimental electronic circular dichroism (ECD) spectrum with reported calculated ECD spectra nih.govresearchgate.net. Other research also notes that the optical activity of this compound is attributed to the intramolecular restricted rotation of its C-C linkage, suggesting a specific configuration tandfonline.com.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Beyond establishing the basic skeleton, advanced NMR techniques are vital for confirming the detailed structure of this compound. 1D NMR experiments, such as ¹H and ¹³C NMR, provide essential information about the number and types of protons and carbons present, including their chemical environments mdpi.comebi.ac.ukseu.ac.lknih.govcore.ac.uknih.govresearchgate.netresearchgate.netresearchgate.net.
¹H NMR: Reveals signals for aromatic protons, olefinic protons, methoxy groups, and methyl groups, providing insights into the molecule's functional groups and their positions mdpi.comseu.ac.lk. For example, the ¹H NMR spectrum of this compound shows signals characteristic of four oxygenated and two non-oxygenated methyl groups, confirming the presence of the two naphthopyrone units mdpi.com.
¹³C NMR: Provides information about the carbon framework, including the number of distinct carbon signals and their chemical shifts, which are indicative of their electronic environment mdpi.comresearchgate.net.
2D NMR (COSY, HSQC, HMBC): These techniques are crucial for unambiguously assigning the structure. COSY (Correlation Spectroscopy) establishes proton-proton coupling relationships, helping to identify spin systems. HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly bonded to carbons, while HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons, which are essential for connecting different parts of the molecule and confirming the dimeric linkage mdpi.comebi.ac.ukseu.ac.lkemerypharma.comresearchgate.net. For instance, HMBC correlations were used to pinpoint the methoxy group positions and the linkage between the naphthopyrone units mdpi.com. DFT (Density Functional Theory) calculations, combined with NMR data, have also been used to confirm ¹³C NMR chemical shifts and interatomic geometries, further solidifying the structural assignments researchgate.net.
Mass Spectrometry (MS) Applications in Molecular Identification
Mass spectrometry plays a critical role in the initial identification and molecular formula determination of this compound mdpi.comebi.ac.uknih.gov. Techniques like Electrospray Ionization (ESI) and High-Resolution ESI Mass Spectrometry (HR-ESI-MS) are commonly used mdpi.comebi.ac.uknih.govcore.ac.uknih.govresearchgate.net.
ESI-MS: Typically provides the molecular ion peak, allowing for the calculation of the molecular weight mdpi.comnih.gov. For this compound, a protonated molecular ion peak [M+H]⁺ at m/z 571.3 has been observed, corresponding to the molecular formula C32H27O10 mdpi.comnih.gov. Note that some sources list the formula as C32H26O10 hmdb.caebi.ac.uktandfonline.comuni.lu.
HR-ESI-MS: Provides a highly accurate mass measurement, enabling the determination of the exact molecular formula ebi.ac.uknih.govcore.ac.uknih.govresearchgate.net. The monoisotopic mass of this compound (C32H26O10) is calculated to be 570.152597052 Da hmdb.ca.
MS/MS (Tandem Mass Spectrometry): While not explicitly detailed for this compound in the provided snippets, MS/MS can be used to fragment the molecule and analyze the resulting ions, providing further structural information and confirming the presence of specific substructures.
The combined application of these advanced spectroscopic techniques provides a robust foundation for the structural elucidation and characterization of this compound.
Pharmacological Activities and Molecular Mechanisms of Action
Antiviral Activities of Aurasperone A
This compound has demonstrated notable antiviral efficacy against SARS-CoV-2, positioning it as a potential therapeutic candidate mdpi.comnih.govresearchgate.net. Its activity has been evaluated in comparison to established antiviral drugs, revealing a competitive inhibitory profile coupled with enhanced safety mdpi.comnih.govresearchgate.netresearchgate.netnih.gov.
In vitro studies have confirmed that this compound exhibits potent inhibitory activity against SARS-CoV-2 mdpi.comnih.govresearchgate.netresearchgate.netnih.gov. The compound was found to inhibit the virus with a half-maximal inhibitory concentration (IC50) of 12.25 µM mdpi.comnih.govresearchgate.netresearchgate.netnih.gov. This efficacy is comparable to that of remdesivir (B604916), a known antiviral drug used against SARS-CoV-2, which has an IC50 of 10.11 µM mdpi.comnih.govresearchgate.netresearchgate.netnih.gov.
Crucially, this compound displays minimal cytotoxicity on Vero E6 cells, with a half-maximal cytotoxic concentration (CC50) of 32.36 mM mdpi.comnih.govresearchgate.netresearchgate.netnih.gov. This translates to a high selectivity index (SI), calculated as the ratio of CC50 to IC50, of 2641.5 mdpi.comnih.govresearchgate.netresearchgate.netnih.gov. In contrast, remdesivir has a CC50 of 415.22 µM and an SI of 41.07 mdpi.comnih.govresearchgate.netresearchgate.netnih.gov. The significantly higher SI for this compound suggests it is considerably safer and may possess a more favorable therapeutic window compared to remdesivir mdpi.comnih.govresearchgate.netresearchgate.netnih.gov.
Table 1: In Vitro Antiviral Activity Against SARS-CoV-2
| Compound | IC50 (µM) | CC50 (mM) | Selectivity Index (SI) |
| This compound | 12.25 | 32.36 | 2641.5 |
| Remdesivir | 10.11 | 0.415 | 41.07 |
Note: CC50 values were converted to mM for this compound to match the reported units.
This compound's antiviral mechanism is believed to involve the inhibition of critical viral proteins essential for SARS-CoV-2's replication and assembly mdpi.comresearchgate.netnih.govresearchgate.netnih.gov. Computational studies have identified several key viral targets with which this compound interacts, most notably the main protease (Mpro) mdpi.comresearchgate.netnih.govresearchgate.net.
Molecular docking and subsequent molecular dynamics (MD) simulations strongly indicate that the SARS-CoV-2 main protease (Mpro), also known as nsp5, is a primary target of this compound mdpi.comresearchgate.netnih.govresearchgate.net. Mpro plays a crucial role in processing viral polyproteins into functional proteins necessary for viral replication and transcription researchgate.netnih.govmdpi.com. This compound demonstrated a high docking score of -8.1 kcal/mol against Mpro mdpi.com. The compound engages in hydrophobic interactions with key residues within the Mpro active site, including HIS-41, CYS-145, and MET-165 mdpi.com. These interactions suggest that this compound acts as a potential inhibitor by binding to and disrupting the catalytic activity of Mpro mdpi.comnih.gov.
This compound also exhibits binding affinity towards the SARS-CoV-2 helicase (Nsp13), a protein critical for viral genome replication and repair mdpi.comresearchgate.netacs.org. Docking studies assigned a score of -8.0 kcal/mol for this compound's interaction with the helicase mdpi.com. Specifically, this compound interacts with the ADP site of the helicase, forming hydrogen bonds with residues Arg-443 and Glu-540, and engaging in hydrophobic interactions with other amino acid residues mdpi.comresearchgate.net.
The viral RNA-dependent RNA polymerase (RdRp) is another essential enzyme for SARS-CoV-2 replication mdpi.comresearchgate.netmdpi.com. This compound showed a docking score of -7.8 kcal/mol against RdRp mdpi.com. Its interaction involves residues such as Asn-496, Ala-558, Val-560, Arg-569, and Ala-685, which are known to be involved in RdRp's binding to viral RNA mdpi.comresearchgate.net. While the precise mechanism of modulation is still under investigation, this interaction highlights RdRp as another potential target for this compound's antiviral effects mdpi.comresearchgate.net.
A comprehensive suite of in silico techniques, including molecular docking and molecular dynamics (MD) simulations, has been employed to elucidate the molecular targets and binding mechanisms of this compound mdpi.comresearchgate.netnih.govrowan.edu. These computational approaches provide detailed insights into how this compound interacts with viral proteins at an atomic level mdpi.comresearchgate.netnih.govrowan.edu.
Molecular docking studies revealed that this compound possesses significant binding affinities across several key SARS-CoV-2 protein targets, with docking scores ranging from -7.0 to -8.1 kcal/mol mdpi.com. The highest scores were observed for Mpro (-8.1 kcal/mol), followed by helicase (-8.0 kcal/mol) and RdRp (-7.8 kcal/mol) mdpi.com. This compound also exhibited reasonable binding to the papain-like protease (PLpro) with a score of -7.4 kcal/mol and to the viral spike protein with a score of -7.0 kcal/mol mdpi.comresearchgate.net.
Further molecular dynamics simulations, including end-state thermodynamics and free energy perturbation (FEP) methods, were conducted to assess the stability of these interactions and to pinpoint the most probable primary target mdpi.comresearchgate.netnih.gov. These simulations consistently suggested that Mpro is the primary viral protein target responsible for this compound's anti-SARS-CoV-2 activity due to its superior affinity and interaction profile with the compound mdpi.comnih.gov. The in silico analysis collectively supports this compound as a promising natural product inhibitor of SARS-CoV-2, particularly through its interaction with Mpro mdpi.comnih.govresearchgate.net.
Table 2: Docking Scores of this compound Against Key SARS-CoV-2 Proteins
| Viral Protein Target | Docking Score (kcal/mol) |
| Main Protease (Mpro) | -8.1 |
| Helicase | -8.0 |
| RNA-dependent RNA Polymerase (RdRp) | -7.8 |
| Papain-like Protease (PLpro) | -7.4 |
| Viral Spike Protein | -7.0 |
Data derived from molecular docking simulations mdpi.comresearchgate.net.
Compound List:
this compound
Remdesivir
Fonsecinone A
Aspernigrin A
Rubasperone B
Neoechinulin A
Aspulvinone D
Aspulvinone M
Aspulvinone R
Korupensamine A
Korupensamine B
Ebselen
MR6-31-2
MR6-7-2
MR6-18-2
N3
Auranofin
ZINC097971592
Molecular Targeting of Key Viral Proteins
Antimicrobial Activities
This compound has demonstrated activity against both bacterial and fungal pathogens, suggesting its potential utility in combating infectious diseases.
Studies have indicated that this compound exhibits antibacterial properties, particularly against the bacterium Helicobacter pylori. Research suggests that Aurasperones, in general, display significant activity against H. pylori, with minimum inhibitory concentrations (MICs) reported in the range of 4–16 µg/mL researchgate.net. Further investigations have also shown that this compound and related compounds possess antibacterial effects on H. pylori with MIC values ranging from 4.0 to 32.0 µg/mL researchgate.net. These findings suggest that the presence of hydroxyl groups at the C-8 position of these molecules is crucial for maintaining their antimicrobial activity against H. pylori researchgate.net.
This compound has also shown promise as an antifungal agent. It, along with other related naphtho-γ-pyrones, has been reported to exhibit growth inhibition against various microbial test organisms, including fungi, with MIC values ranging between 1.9 and 31.2 µg/mL oup.commdpi.com. Specifically, this compound has been noted for its inhibitory effects against Candida albicans and Trichophyton rubrum, as well as other bacteria like Bacillus subtilis, Escherichia coli, and Pseudomonas fluorescens within this MIC range oup.commdpi.com.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Activity Type | MIC (µg/mL) | Reference(s) |
| Helicobacter pylori | Antibacterial | 4–16 | researchgate.net |
| Helicobacter pylori | Antibacterial | 4.0–32.0 | researchgate.net |
| Candida albicans | Antifungal | 1.9–31.2 | oup.commdpi.com |
| Trichophyton rubrum | Antifungal | 1.9–31.2 | oup.commdpi.com |
| Bacillus subtilis | Antibacterial | 1.9–31.2 | oup.commdpi.com |
| Escherichia coli | Antibacterial | 1.9–31.2 | oup.commdpi.com |
| Pseudomonas fluorescens | Antibacterial | 1.9–31.2 | oup.commdpi.com |
Note: MIC values are presented as reported ranges in the literature for this compound or related naphtho-γ-pyrones.
Enzyme Inhibitory Profiles
This compound has been identified as an inhibitor of several key enzymes, indicating its potential roles in metabolic regulation and antiviral therapies.
This compound has been isolated as a compound that inhibits acyl-CoA:cholesterol acyltransferase (ACAT) researchgate.netnih.govyamanashi.ac.jp. ACAT is an enzyme crucial for cholesterol homeostasis, existing as two main isozymes, ACAT1 and ACAT2. Studies indicate that this compound inhibits both ACAT1 and ACAT2 researchgate.net. Compounds with a linear skeleton, such as this compound, have been noted to exhibit no selectivity between ACAT1 and ACAT2, unlike compounds with an angular skeleton which show selective inhibition towards ACAT2 nih.gov. While specific IC50 values for this compound's inhibition of ACAT1 and ACAT2 were not detailed in the provided snippets, its role as an inhibitor for both isozymes has been established researchgate.net. A selectivity index (SI) of 4.0 was reported for this compound in relation to ACAT1 and ACAT2 researchgate.net.
This compound demonstrates inhibitory activity against xanthine (B1682287) oxidase (XO), an enzyme involved in purine (B94841) metabolism and the production of uric acid. Research has reported an IC50 value of 10.9 µmol L⁻¹ for this compound's inhibition of xanthine oxidase oup.comresearchgate.net. This finding positions this compound as a potential agent for managing conditions related to elevated uric acid levels, such as gout.
This compound has also been identified as an inhibitor of HIV-1 integrase mdpi.comnih.govresearchgate.net. HIV-1 integrase is a critical enzyme for the replication of the Human Immunodeficiency Virus (HIV), as it facilitates the integration of viral DNA into the host cell's genome. Bis-naphtho-γ-pyrones, a class of compounds to which this compound belongs, are known to possess HIV-1 integrase inhibitory properties mdpi.com. While specific IC50 values for this compound's inhibition of HIV-1 integrase were not detailed in the provided search results, its role as an inhibitor in this context has been established nih.govresearchgate.net.
Table 2: Enzyme Inhibition Profiles of this compound
| Enzyme | Activity Type | IC50 Value | Selectivity Index (SI) | Reference(s) |
| Acyl-CoA:Cholesterol Acyltransferase (ACAT1) | Enzyme Inhibition | Not specified | 4.0 | researchgate.net |
| Acyl-CoA:Cholesterol Acyltransferase (ACAT2) | Enzyme Inhibition | Not specified | 4.0 | researchgate.net |
| Xanthine Oxidase (XO) | Enzyme Inhibition | 10.9 µmol L⁻¹ | Not specified | oup.comresearchgate.net |
| HIV-1 Integrase | Enzyme Inhibition | Not specified | Not specified | mdpi.comnih.govresearchgate.net |
Note: "Not specified" indicates that a specific numerical value was not found in the provided search snippets for the respective metric.
Compound List
this compound
Taq DNA Polymerase Inhibition
Naphthopyranones, as a class, have been reported to exhibit inhibitory activity against Taq DNA polymerase mdpi.com. While specific quantitative data for this compound's direct inhibition of Taq DNA polymerase is not extensively detailed in the provided literature, related studies indicate that certain naphthopyranone derivatives (compounds 1, 4, and 5 in one study) demonstrated inhibitory effects on this enzyme scispace.com. This suggests a potential mechanism by which this compound or similar compounds could interfere with DNA amplification processes.
Other Reported Enzyme Modulations in Related Compounds
Beyond Taq DNA polymerase, naphthopyranones are known to modulate other enzymes. For instance, Aurasperones C and F have been noted for their inhibitory activity against cyclooxygenase-2 (COX-2) scielo.br. Additionally, the broader family of naphthopyranones has been associated with inhibitory effects on enzymes such as xanthine oxidase and HIV-1 integrase mdpi.com. Xanthine oxidoreductase (XOR) is also mentioned in relation to fungal metabolites researchgate.net. These findings highlight the capacity of this chemical class to interact with diverse enzymatic targets.
Immunomodulatory Effects
This compound has demonstrated potential in modulating immune responses, particularly concerning T-cell activity and the production of inflammatory mediators.
T-Cell Proliferation Inhibition
Nitric oxide (NO) plays a complex role in immune regulation, with evidence suggesting it can influence T-cell proliferation nih.gov. Some studies indicate that NO can suppress T-cell proliferation by inhibiting Stat5 phosphorylation nih.gov. While direct evidence of this compound inhibiting T-cell proliferation is limited in the provided snippets, its ability to modulate nitric oxide production (discussed below) suggests an indirect influence on T-cell functions. Arginine depletion in the tumor microenvironment, which impacts T-cell function, is also linked to NO metabolism frontiersin.org.
Nitric Oxide (NO) Production Inhibition
A significant finding is that this compound has been reported to inhibit the production of nitric oxide (NO) researchgate.net. NO is a key inflammatory mediator, and its dysregulation is implicated in various inflammatory diseases mdpi.com. By inhibiting NO production, this compound may exert anti-inflammatory effects. This inhibitory activity on NO production is a notable aspect of its immunomodulatory profile.
Antioxidant Properties and Radical Scavenging Mechanisms
This compound and other naphtho-gamma-pyrones (NγPs) have been investigated for their antioxidant capabilities, which are often linked to their chemical structure, particularly the presence and position of hydroxyl groups sci-hub.semdpi.com.
Studies evaluating the radical scavenging activity of NγPs using the ABTS assay have shown varying results for this compound. Compared to other NγPs like fonsecin (B1214945) and ustilaginoidin A, this compound demonstrated a moderate or no significant antioxidant capacity when compared to standard references such as ascorbic acid or BHT mdpi.comresearchgate.netird.fr.
Table 1: Trolox Equivalent Antioxidant Capacity (TEAC) of Naphtho-Gamma-Pyrones (NγPs)
| Compound Name | TEAC (µmol L⁻¹) |
| Fonsecin | 13.3 |
| Ustilaginoidin A | 14.6 |
| This compound | 5.1 |
| Dianhydroaurasperone C | 4.6 |
| Fonsecinone A | 3.3 |
| Fonsecin B | 2.4 |
| Asperpyrone E | 2.4 |
Data adapted from source ird.fr. Values represent the Trolox Equivalent Antioxidant Capacity (TEAC) at a concentration of 10 µmol L⁻¹.
Despite having moderate antioxidant activity in some assays, NγPs, including this compound, have also been evaluated for their ability to protect cells from oxidative stress. In a cell-based assay assessing protection against hydrogen peroxide (H₂O₂)-mediated cell death, this compound showed a protective effect with an IC₅₀ of 189.0 µmol L⁻¹, indicating a capacity to mitigate oxidative damage, albeit less potent than some other NγPs mdpi.comird.fr.
Antitumor and Cytotoxic Research
This compound and related compounds have been explored for their potential in cancer research, exhibiting varying degrees of cytotoxicity and antitumor effects.
Aurasperone F, a related dimeric naphthopyranone, has shown significant cytotoxicity against several human cancer cell lines, including cervical cancer (HeLa), breast cancer (MCF-7), and lung cancer (H1975) scielo.br. Aurasperone H also demonstrated moderate inhibitory activity against lung adenocarcinoma (A549) and leukemia (HL-60) cell lines scielo.br.
This compound itself has been noted to exhibit moderate effects on cancer cells . Furthermore, studies investigating its antiviral activity against SARS-CoV-2 reported that this compound had minimal cytotoxicity towards Vero E6 cells, with a CC₅₀ of 32.36 mM and a high selectivity index (SI) of 2641.5 researchgate.net. This low cytotoxicity, coupled with its potent antiviral activity, suggests a favorable safety profile, which is often a prerequisite for antitumor drug development. While not directly an antitumor finding, the low cytotoxicity is a critical characteristic for potential therapeutic agents.
Structure Activity Relationship Sar Studies of Aurasperone a and Analogs
Identification of Pharmacophoric Elements for Biological Activity
Aurasperone A exhibits a range of biological activities, prominently including potent inhibition against SARS-CoV-2 and antibacterial effects against various pathogens. The identification of specific structural features, or pharmacophores, responsible for these activities is a key area of SAR research.
SARS-CoV-2 Inhibition: In silico investigations, particularly molecular docking studies, have identified the SARS-CoV-2 main protease (Mpro) as a primary molecular target for this compound. The compound demonstrated a high binding affinity and a significant docking score of -8.1 kcal/mol towards Mpro, suggesting that its structural conformation effectively interacts with the enzyme's active site nih.govresearchgate.net. Furthermore, this compound also displayed strong docking scores for the SARS-CoV-2 helicase (-8.0 kcal/mol) and RNA-dependent RNA polymerase (RdRp) (-7.8 kcal/mol), indicating potential interactions with other critical viral proteins involved in replication nih.govresearchgate.net. These findings underscore the importance of this compound's intricate polycyclic structure in mediating its antiviral effects.
Antibacterial Activity: For its antibacterial properties, particularly against Helicobacter pylori, SAR studies have highlighted the critical role of a free hydroxyl group located at the C-8 position of the lower unit of the molecule. This specific hydroxyl group is considered essential for the observed antibacterial efficacy, likely participating in crucial binding interactions, such as hydrogen bonding, with bacterial targets researchgate.net.
Other Enzymatic Targets: this compound has also shown inhibitory activity against cholesterol esterase enzymes, ACAT1 and ACAT2, exhibiting a moderate selectivity towards ACAT2 researchgate.net. The shared polycyclic naphtho-γ-pyrone skeleton among related compounds like this compound and D is recognized as a common structural motif contributing to these activities researchgate.net. Additionally, molecular docking analyses have implicated bacterial enoyl-acyl carrier protein reductase (FabI) as a potential target for the broader class of naphtho-γ-pyrones, including this compound nih.gov.
Table 1: Biological Activities and Targeted Proteins of this compound
| Compound | Target | Activity | Reference(s) |
| This compound | SARS-CoV-2 Main Protease (Mpro) | High docking score (-8.1 kcal/mol), potent inhibition (IC50 = 12.25 µM) | nih.govresearchgate.net |
| This compound | SARS-CoV-2 Helicase | High docking score (-8.0 kcal/mol) | nih.govresearchgate.net |
| This compound | SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) | High docking score (-7.8 kcal/mol) | nih.govresearchgate.net |
| This compound | Helicobacter pylori | Antibacterial activity (comparable to metronidazole); C-8 hydroxyl required | researchgate.net |
| This compound | Bacterial Enoyl-Acyl Carrier Protein Reductase (FabI) | Potential target (via molecular docking) | nih.gov |
| This compound | Acyl-CoA:Cholesterol Acyltransferase (ACAT1/ACAT2) | Inhibitory activity, slight selectivity for ACAT2 | researchgate.net |
Comparative SAR within the Bis-Naphtho-γ-Pyrone Class
The bis-naphtho-γ-pyrone class comprises numerous fungal metabolites with shared structural frameworks but distinct linkage patterns and substituents, leading to varied biological profiles. This compound is classified as a 10,7'-linked bis-naphtho-γ-pyrone mdpi.com. Comparative SAR studies within this class provide valuable insights into how structural modifications influence activity.
Antibacterial Efficacy: Comparative studies have shown that Aurasperones A and B exhibit antibacterial efficacy against H. pylori that is comparable to established antibiotics like metronidazole (B1676534) researchgate.net. This suggests that the fundamental bis-naphtho-γ-pyrone structure confers significant antibacterial potential. The critical role of the C-8 hydroxyl group for this activity is a key SAR insight, indicating that its presence is vital, and its modification or absence would likely diminish or abolish this specific antibacterial effect researchgate.net.
Enzyme Inhibition Specificity: In the context of ACAT inhibition, this compound and its analog Aurasperone D demonstrated moderate selectivity for ACAT2 over ACAT1 researchgate.net. This contrasts with other bis-naphtho-γ-pyrones, such as flavasperone (B1234507) and sterigmatocystin, which exhibited greater selectivity for ACAT2 researchgate.net. These differences highlight how variations in the polycyclic skeleton, such as the distinction between linear and angular types, and potentially other subtle structural modifications within the bis-naphtho-γ-pyrone framework, can lead to distinct target specificities and potencies researchgate.net.
General Activity Trends: Broadly, bis-naphtho-γ-pyrones are recognized for their broad-spectrum antibacterial activities and potential cytotoxic and antitumor effects mdpi.comresearchgate.net. SAR investigations within this class have identified FabI as a common antibacterial target for naphtho-γ-pyrones nih.gov. Furthermore, the stereochemistry of these dimeric naphtho-γ-pyrones, such as the S-configuration of this compound, can also play a significant role in their biological activity mdpi.com.
Table 2: Comparative SAR Insights within the Bis-Naphtho-γ-Pyrone Class
| Compound Class | Specific Compound | Key Structural Feature/Linkage | Primary Biological Activity | SAR Insight | Reference(s) |
| Bis-naphtho-γ-pyrone | This compound | 10,7'-linkage | Antibacterial (H. pylori), SARS-CoV-2 inhibition | C-8 hydroxyl essential for H. pylori activity; Mpro identified as primary SARS-CoV-2 target. | nih.govresearchgate.netresearchgate.netmdpi.com |
| Bis-naphtho-γ-pyrone | Aurasperone B | (Linkage not specified) | Antibacterial (H. pylori) | Similar efficacy to this compound against H. pylori. | researchgate.net |
| Bis-naphtho-γ-pyrone | Aurasperone D | (Linkage not specified) | ACAT inhibition | Moderate selectivity for ACAT2. | researchgate.net |
| Bis-naphtho-γ-pyrone | Flavasperone | Angular skeleton | ACAT inhibition | Greater selectivity for ACAT2; angular skeleton associated with ACAT2 selectivity. | researchgate.net |
| Naphtho-γ-pyrone | Fonsecinone A | (Structure type) | Antibacterial (e.g., E. coli, MRSA) | Part of a group of naphtho-γ-pyrones with antibacterial potential. | nih.gov |
Computational Approaches in SAR Derivation and Prediction
Computational methodologies, including molecular docking, molecular dynamics (MD) simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling, have been instrumental in elucidating the SAR of this compound and its analogs. These techniques provide powerful tools for identifying molecular targets, predicting binding interactions, and guiding the design of new bioactive compounds.
Molecular Docking and Dynamics: Molecular docking has been extensively utilized to predict the binding modes and affinities of this compound to various biological targets. For SARS-CoV-2, docking studies consistently identified the main protease (Mpro) as a primary binding site, with this compound exhibiting strong predicted binding nih.govresearchgate.net. These computational predictions were further validated by molecular dynamics (MD) simulations, which provided insights into the stability and dynamic nature of these interactions, reinforcing Mpro as a key target nih.govresearchgate.net. Similarly, docking approaches have identified bacterial enoyl-acyl carrier protein reductase (FabI) as a potential target for the broader class of naphtho-γ-pyrones, suggesting a conserved mechanism of action nih.gov.
QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) modeling offers a predictive framework to understand how specific structural modifications influence biological activity. While detailed QSAR models for this compound are not extensively published in the provided literature, the general application of QSAR in medicinal chemistry indicates its utility. Such models can correlate structural features, like the presence of methoxy (B1213986) or hydroxyl groups and their positions, with observed bioactivity, thereby guiding the rational design of novel analogs with enhanced potency or selectivity .
Pharmacophore Modeling and Stereochemistry: Pharmacophore modeling, which involves defining the essential three-dimensional arrangement of functional groups required for biological activity, is a cornerstone of structure-based drug design parssilico.comdergipark.org.trunina.it. Although specific pharmacophore models for this compound were not detailed in the retrieved results, the principles of pharmacophore identification are fundamental to understanding its SAR. Furthermore, computational techniques such as comparing experimental and calculated electronic circular dichroism (ECD) spectra are employed to determine the absolute configurations of chiral compounds within this class mdpi.comebi.ac.uk. The stereochemistry of molecules, including this compound, can significantly impact their interaction with biological targets, making stereochemical determination crucial for comprehensive SAR studies mdpi.com.
Synthetic and Semisynthetic Strategies for Aurasperone a and Derivatives
Chemoenzymatic Synthesis Methodologies
Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific transformations within a multi-step chemical synthesis framework. nih.gov This approach can overcome challenges in traditional organic synthesis, such as achieving correct stereochemistry and avoiding the need for cumbersome protecting group strategies. nih.gov While specific total chemoenzymatic syntheses of Aurasperone A are not extensively detailed in the scientific literature, the principles have been successfully applied to other complex fungal polyketides, such as azaphilones. umich.edu
A hypothetical chemoenzymatic route to this compound could involve the enzymatic construction of a chiral monomeric precursor. For instance, enzymes could be used to catalyze key stereoselective steps, such as reductions or hydroxylations, on a synthetic intermediate. This biologically-derived building block would then be subjected to chemical reactions, such as an oxidative coupling step, to form the dimeric final product. The power of this approach lies in using biocatalysts to perform transformations that are difficult to achieve with high precision using conventional chemical reagents. nih.gov
Biocatalytic Transformations for Structural Diversification
Biocatalytic transformation involves using isolated enzymes or whole-cell systems to perform specific chemical modifications on a lead compound, such as the this compound scaffold. This strategy allows for the creation of a library of derivatives by introducing new functional groups at various positions, a process known as late-stage functionalization. While research specifically detailing the biocatalytic modification of this compound is limited, the techniques are widely applied for the structural diversification of other natural products, like indole (B1671886) alkaloids. nsf.gov
Potential biocatalytic transformations for this compound could include:
Hydroxylation: Using cytochrome P450 monooxygenases to introduce hydroxyl groups at different positions on the aromatic rings, potentially altering solubility and biological activity.
Glycosylation: Employing glycosyltransferases to attach sugar moieties, which can significantly impact the compound's pharmacokinetic properties.
Methylation/Demethylation: Using methyltransferases or demethylases to modify the methoxy (B1213986) groups on the this compound structure, which are crucial for its bioactivity.
These enzymatic modifications generate novel analogs that would be challenging to synthesize chemically, providing valuable molecules for exploring structure-activity relationships.
Combinatorial Biosynthesis for Novel Analog Generation
Combinatorial biosynthesis is a powerful genetic engineering technique used to create novel natural products by manipulating the genes involved in their biosynthetic pathways. nih.gov this compound is a polyketide, synthesized by a large, multi-domain enzyme called a polyketide synthase (PKS). nih.govplos.org Research has shown that in Aspergillus niger, a single PKS gene is responsible for producing the precursor to both the naphtho-γ-pyrones (the family to which this compound belongs) and dihydroxynaphthalene (DHN) melanin. nih.gov
This shared pathway presents a unique opportunity for combinatorial biosynthesis. By modifying the PKS gene or the downstream "tailoring" enzymes that modify the polyketide backbone, new analogs can be generated. For example:
PKS Domain Swapping: Exchanging domains within the PKS enzyme could alter the polyketide chain length or starter unit, leading to a modified core scaffold.
Tailoring Enzyme Modification: Inactivating or introducing new tailoring enzymes (e.g., oxidoreductases, cyclases) could change the final cyclization patterns or oxidation states of the molecule.
Furthermore, the genomes of Aspergillus species contain numerous "silent" or cryptic biosynthetic gene clusters that are not expressed under standard laboratory conditions. nih.gov Activating these silent pathways through genetic or epigenetic manipulation could lead to the production of entirely new this compound-related compounds.
Strain Engineering for Enhanced Production Yields
Increasing the production yield of this compound is crucial for its further study and potential development. Strain engineering encompasses several strategies to optimize the output from the producing fungus, typically Aspergillus niger. nih.gov
One effective approach is classical mutagenesis, where fungal spores are exposed to mutagens like ultraviolet (UV) radiation or nitrous acid, followed by screening for high-producing mutants. This method, while random, has proven highly effective. For example, a study on the related compound asperenone (B96792) in Aspergillus niger achieved a remarkable 670-fold increase in production over the parent strain through sequential rounds of nitrous acid mutagenesis. nih.govnih.gov
More targeted methods focus on manipulating the cellular environment or the organism's genetics. A significant breakthrough in this compound production was achieved through co-culture techniques. Researchers found that growing Aspergillus niger together with RAW264 mouse macrophage-like cells dramatically enhanced the production of this compound. oup.comoup.comnih.gov This suggests that fungal interaction with other cells can trigger defense mechanisms that activate secondary metabolite production. Interestingly, a similar increase in production was observed when the fungus was grown with glass beads, indicating that physical scaffolding can also stimulate its biosynthesis. oup.com
| Method | Organism | Compound | Yield Enhancement |
| Classical Mutagenesis | Aspergillus niger CFTRI 1105 | Asperenone | 670-fold increase over parent strain. nih.govnih.gov |
| Co-culture | Aspergillus niger IFM 59706 | This compound | Significantly enhanced production compared to monoculture. oup.comoup.com |
| Physical Scaffolding | Aspergillus niger IFM 59706 | This compound | Enhanced production (similar to co-culture). oup.com |
With the identification of the this compound biosynthetic gene cluster, targeted genetic engineering—such as overexpressing key regulatory genes or placing the entire pathway under the control of a strong, constitutive promoter—is now a feasible strategy for achieving even higher and more reliable production yields. nih.gov
Future Research Directions and Translational Perspectives
Elucidation of Uncharacterized Biosynthetic Gene Clusters
The genetic blueprint for Aurasperone A biosynthesis is encoded within a biosynthetic gene cluster (BGC) in fungi like Aspergillus niger. nih.govuniprot.org While the core genes responsible for the assembly of the dimeric naphtho-γ-pyrone scaffold have been identified, many BGCs in producing organisms contain uncharacterized genes. uniprot.orgnih.gov Future research will focus on elucidating the functions of these enigmatic genes. It is hypothesized that they may play roles in regulating the expression of the BGC, transporting the final product, or catalyzing further chemical modifications to produce novel derivatives. Activating these "silent" or cryptic biosynthetic genes could lead to the discovery of new natural products with potentially unique biological activities. nih.gov Methodologies such as targeted gene knockout, overexpression studies, and heterologous expression of the entire cluster in a model organism will be instrumental in unraveling the complete biosynthetic potential of these gene clusters. nih.govmdpi.com
Comprehensive Mechanistic Studies of this compound Biological Activities
This compound has demonstrated a range of promising biological activities, including antiviral and ACAT inhibitory effects. nih.govresearchgate.net However, a detailed understanding of the molecular mechanisms underlying these actions is still largely in its infancy. For instance, while this compound has shown potent in vitro activity against SARS-CoV-2, in-silico docking studies suggest it may inhibit the main protease (Mpro), but further biochemical and cellular assays are needed to validate this target and fully characterize its antiviral mechanism. nih.gov Similarly, its inhibitory effects on acyl-CoA:cholesterol acyltransferase (ACAT) isozymes require deeper investigation to determine the precise binding mode and the structural basis for its selectivity. researchgate.net Future research should employ a combination of biochemical assays, structural biology techniques like X-ray crystallography, and cell-based functional assays to comprehensively delineate the mechanisms of action of this compound.
Application of Omics Technologies (Genomics, Proteomics, Metabolomics) in this compound Research
The integration of multi-omics technologies offers a powerful approach to gain a systems-level understanding of this compound. lumagroup.commdpi.comnih.gov
Genomics and Transcriptomics: Comparative genomics of different Aspergillus species can reveal the diversity and evolution of this compound biosynthetic gene clusters. nih.gov Transcriptomic analysis, comparing gene expression profiles under different culture conditions, can help identify the regulatory networks that control this compound production. plos.org
Proteomics: By analyzing the proteome of cells treated with this compound, researchers can identify protein targets and map the cellular pathways that are perturbed by the compound. This can provide crucial insights into its mechanism of action and potential off-target effects.
Metabolomics: Metabolomic profiling can reveal the downstream effects of this compound on cellular metabolism, providing a functional readout of its biological activity. mdpi.com
By combining these omics datasets, researchers can build comprehensive models of how this compound is produced and how it interacts with biological systems. nih.gov
Role of this compound and its Derivatives in the Drug Discovery Pipeline
This compound represents a promising starting point for the development of new drugs. nih.gov Its demonstrated biological activities, particularly its antiviral and potential cholesterol-lowering effects, make it an attractive lead compound. The journey from a natural product "hit" to a clinical candidate is a long and complex process that involves several stages. purdue.edu For this compound, this will necessitate medicinal chemistry efforts to optimize its potency, selectivity, and drug-like properties through the SAR studies mentioned previously. Furthermore, extensive preclinical development will be required, including formulation studies, pharmacokinetic and toxicology assessments, and evaluation in relevant animal models of disease. The ultimate goal is to generate a drug candidate with a favorable efficacy and safety profile that can be advanced into human clinical trials.
| Research Focus | Key Methodologies | Primary Goals |
| Elucidation of Uncharacterized Biosynthetic Gene Clusters | Gene knockout, overexpression, heterologous expression, comparative genomics. | Discover novel this compound derivatives and understand the regulation of biosynthesis. |
| Comprehensive Mechanistic Studies | In-silico docking, biochemical assays, structural biology (X-ray crystallography), cell-based functional assays. | Identify specific molecular targets and elucidate the detailed mechanisms of biological activity. |
| Advanced Structure-Activity Relationship (SAR) Studies | Semi-synthesis/total synthesis of analogs, biological screening, computational modeling. | Optimize potency, selectivity, and pharmacokinetic properties for therapeutic applications. |
| Application of Omics Technologies | Genomics, transcriptomics, proteomics, metabolomics. | Achieve a systems-level understanding of this compound biosynthesis and its effects on biological systems. |
| Role in the Drug Discovery Pipeline | Medicinal chemistry, preclinical studies (pharmacokinetics, toxicology), in vivo efficacy models. | Develop this compound or its derivatives into clinical candidates for treating diseases. |
Q & A
Q. How is Aurasperone A isolated and purified from fungal sources?
this compound is typically isolated using bioassay-guided fractionation. Fungal extracts (e.g., from Aspergillus niger or Aspergillus tubingensis) are subjected to solvent extraction, followed by chromatographic techniques such as thin-layer chromatography (TLC) for activity tracking, column chromatography (silica gel or Sephadex), and semi-preparative HPLC for final purification . Spectral data (NMR, MS) and comparisons with literature are critical for confirming identity .
Q. What spectroscopic techniques are employed to elucidate the structure of this compound?
Structural characterization relies on:
- 1H/13C NMR : Identifies aromatic methyl signals (δ 6.84–6.20), methoxy groups (δ 3.80–3.85), and methylene protons .
- UV-Vis : Yellow fluorescence under 366 nm UV light .
- Mass spectrometry (MS) : Determines molecular weight (e.g., m/z 588.163 for aurasperone E analogs) and fragmentation patterns . Cross-referencing with databases like AntiBase ensures accuracy .
Q. What are the primary biological activities reported for this compound in vitro?
Key activities include:
- Enzyme inhibition : Xanthine oxidase (IC50 = 10.9 µM) and Taq DNA polymerase .
- Antibacterial effects : MIC values of 21.9 µM against Enterococcus faecium .
- Antioxidant activity : DPPH radical scavenging (EC50 = 0.18 mg/mL) .
- Anti-SARS-CoV-2 : IC50 = 12.25 µM (comparable to remdesivir) with high selectivity index (SI = 2641.5) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies?
Discrepancies (e.g., varying MIC values) may arise from:
- Assay conditions : Differences in bacterial strains, culture media, or incubation times .
- Compound purity : Impurities from co-isolated metabolites (e.g., aurasperones B-F) may skew results .
- Structural analogs : Modifications like methoxy or hydroxyl groups alter potency (e.g., aurasperone B has higher antioxidant activity than A) . Standardized protocols and LC-MS purity checks are recommended .
Q. What computational approaches are utilized to identify molecular targets of this compound?
For SARS-CoV-2 inhibition:
- Molecular docking : Predicts binding affinity to viral targets (e.g., M<sup>pro</sup> protease) .
- Molecular dynamics (MD) simulations : Validates stability of ligand-protein complexes over 100+ ns trajectories . These methods prioritize targets for experimental validation, reducing costly trial-and-error screening .
Q. What methodological considerations are critical for bioassay-guided isolation studies?
Key steps include:
- Activity tracking : Use TLC-bioautography or microdilution assays to guide fractionation .
- Dereplication : Compare spectral data (e.g., GNPS molecular networking) to avoid redundant isolation of known compounds .
- Dose-response validation : Confirm dose-dependent activity (e.g., IC50/EC50) to prioritize hits .
Q. How do co-isolated metabolites influence the interpretation of this compound's bioactivity?
Co-metabolites (e.g., asperpyrone A, fonsecinone A) may:
- Enhance activity : Synergistic effects in fungal extracts vs. pure compounds .
- Mask selectivity : False positives in crude extracts due to unrelated bioactive molecules .
- Interfere with assays : Fluorescent or antioxidant properties of analogs complicate readouts . Pure compound testing and metabolomic profiling are essential .
Q. How is the structure-activity relationship (SAR) of this compound derivatives explored?
SAR studies focus on:
- Core modifications : Adding/removing methoxy groups (e.g., aurasperone E vs. A) alters solubility and binding .
- Side-chain variations : Methyl or hydroxyl substitutions impact enzyme inhibition (e.g., Taq polymerase vs. xanthine oxidase) .
- Hybrid analogs : Combining naphtho-γ-pyrone with other scaffolds (e.g., benzodioxocin) to enhance potency .
Methodological Best Practices
- Data reproducibility : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental protocols and statistical reporting (e.g., SE, DF) .
- Literature reviews : Use academic databases (PubMed, Web of Science) over Google Scholar for systematic evidence synthesis .
- Ethical compliance : Disclose funding sources and avoid redundant/questionable research practices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
